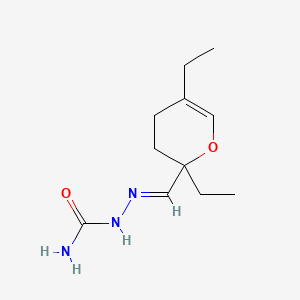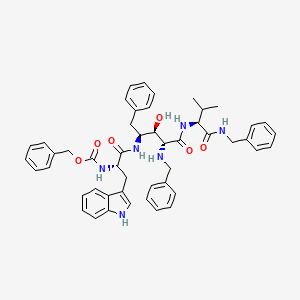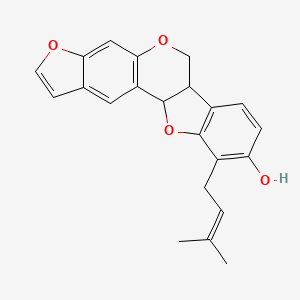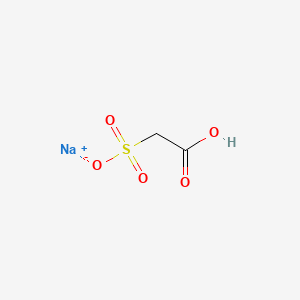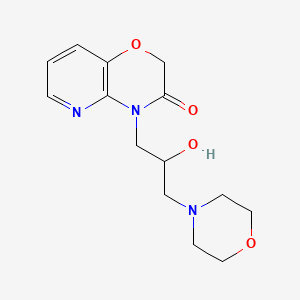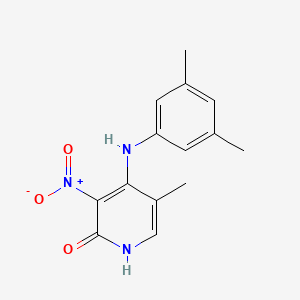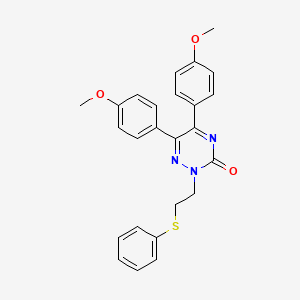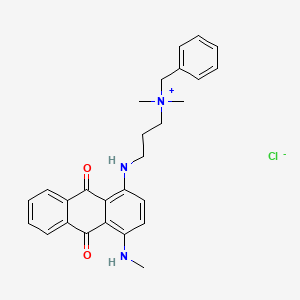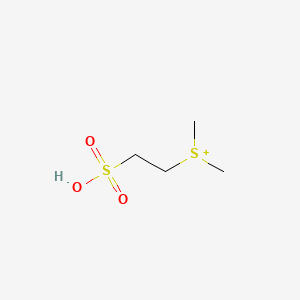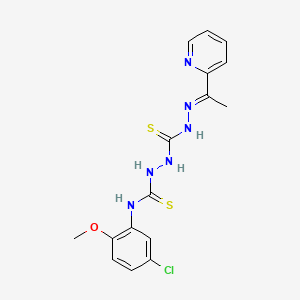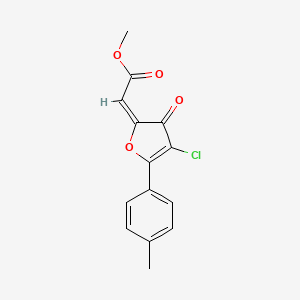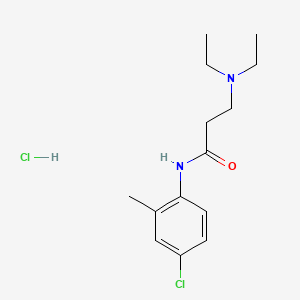
o-Propionotoluidide, 4'-chloro-3-diethylamino-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-Propionotoluidide, 4’-chloro-3-diethylamino-, hydrochloride: is a chemical compound with the molecular formula C14H21ClN2O.ClH and a molecular weight of 305.28 g/mol . This compound is known for its unique structure, which includes a propionotoluidide core with a chloro and diethylamino substitution, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of o-Propionotoluidide, 4’-chloro-3-diethylamino-, hydrochloride typically involves the reaction of o-propionotoluidide with 4’-chloro-3-diethylamino reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and time, are optimized to achieve maximum yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction is monitored and controlled using advanced techniques to maintain the desired reaction conditions and to minimize impurities.
化学反応の分析
Types of Reactions: o-Propionotoluidide, 4’-chloro-3-diethylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The chloro group in the compound can undergo substitution reactions with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like and are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines . Substitution reactions result in various substituted derivatives of the original compound.
科学的研究の応用
o-Propionotoluidide, 4’-chloro-3-diethylamino-, hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of o-Propionotoluidide, 4’-chloro-3-diethylamino-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- 4’-Chloro-o-propionotoluidide
- 3’-Chloro-o-propionotoluidide
- 6’-Chloro-m-propionotoluidide
- 3’-Chloro-p-propionotoluidide
Comparison: Compared to these similar compounds, o-Propionotoluidide, 4’-chloro-3-diethylamino-, hydrochloride is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
特性
CAS番号 |
110155-75-4 |
|---|---|
分子式 |
C14H22Cl2N2O |
分子量 |
305.2 g/mol |
IUPAC名 |
N-(4-chloro-2-methylphenyl)-3-(diethylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-4-17(5-2)9-8-14(18)16-13-7-6-12(15)10-11(13)3;/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18);1H |
InChIキー |
MVAMSGKMEMHZGI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCC(=O)NC1=C(C=C(C=C1)Cl)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



